[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including a piperazine ring, a benzothiazole moiety, and a tricyclic lactam structure, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate” typically involves multiple steps, including the formation of the tricyclic lactam, the cyclohexylmethyl intermediate, and the final coupling with the benzothiazole-piperazine moiety. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts or reagents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as solvent choice, reaction time, and purification methods, is crucial to ensure high yield and purity of the final product. Advanced techniques like chromatography and crystallization may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
The compound “[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds through the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the benzothiazole moiety may yield sulfoxides or sulfones, while hydrolysis of the ester linkage may produce carboxylic acids and alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets, such as enzymes or receptors, makes it a promising candidate for the development of new therapeutics.
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate” involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of receptors, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, benzothiazole-containing molecules, and tricyclic lactams. Examples of such compounds are:
Piperazine derivatives: Compounds with a piperazine ring, such as sildenafil and buspirone.
Benzothiazole-containing molecules: Compounds with a benzothiazole moiety, such as riluzole and pramipexole.
Tricyclic lactams: Compounds with a tricyclic lactam structure, such as carbamazepine and oxcarbazepine.
Uniqueness
The uniqueness of “[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate” lies in its combination of multiple functional groups and structural features. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C29H36N4O4S |
---|---|
Molecular Weight |
536.7 g/mol |
IUPAC Name |
[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C29H36N4O4S/c34-27-24-18-9-10-19(15-18)25(24)28(35)33(27)16-20-5-1-2-6-21(20)17-37-29(36)32-13-11-31(12-14-32)26-22-7-3-4-8-23(22)38-30-26/h3-4,7-8,18-21,24-25H,1-2,5-6,9-17H2/t18-,19+,20-,21-,24-,25+/m0/s1 |
InChI Key |
YHXSPLZCGXPWJO-GGYSQDOYSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN2C(=O)[C@@H]3[C@@H]4CC[C@@H](C4)[C@@H]3C2=O)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76 |
Canonical SMILES |
C1CCC(C(C1)CN2C(=O)C3C4CCC(C4)C3C2=O)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.